2-(1-(4-Ethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid
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Overview
Description
2-(1-(4-Ethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of an ethylphenyl group at position 1, two methyl groups at positions 3 and 5, and an acetic acid moiety at position 4 of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Ethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone. In this case, 4-ethylacetophenone and acetylacetone can be used as starting materials.
Substitution Reactions:
Acetic Acid Moiety Addition: The acetic acid group can be introduced by reacting the pyrazole intermediate with chloroacetic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
2-(1-(4-Ethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
2-(1-(4-Ethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activities, such as anti-inflammatory and analgesic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-(4-Ethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(1-Phenyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid: Similar structure but lacks the ethyl group on the phenyl ring.
2-(1-(4-Methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid: Similar structure but has a methyl group instead of an ethyl group on the phenyl ring.
2-(1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid: Similar structure but has a chlorine atom on the phenyl ring.
Uniqueness
The presence of the ethyl group on the phenyl ring in 2-(1-(4-Ethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid imparts unique chemical and biological properties compared to its analogs. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a distinct and valuable compound for research and development.
Properties
Molecular Formula |
C15H18N2O2 |
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Molecular Weight |
258.32 g/mol |
IUPAC Name |
2-[1-(4-ethylphenyl)-3,5-dimethylpyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C15H18N2O2/c1-4-12-5-7-13(8-6-12)17-11(3)14(9-15(18)19)10(2)16-17/h5-8H,4,9H2,1-3H3,(H,18,19) |
InChI Key |
ZAIKXGMXWKISNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(C(=N2)C)CC(=O)O)C |
Origin of Product |
United States |
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